N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with molecular targets such as the Notum enzyme. By inhibiting the Notum enzyme, the compound can upregulate Wnt signaling, which is beneficial in neurodegenerative diseases . The compound binds to the enzyme’s catalytic pocket, preventing the removal of the lipid modification from Wnt proteins, thereby maintaining their signaling activity .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is structurally similar to melatonin and N-acetylserotonin . it has unique properties that make it a potent inhibitor of the Notum enzyme, unlike melatonin, which has lower inhibitory activity . Other similar compounds include various indole derivatives that exhibit different biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C20H18FN3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c1-24-12-17(15-4-2-3-5-19(15)24)20(25)22-9-8-13-11-23-18-7-6-14(21)10-16(13)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,25) |
InChI Key |
UOOCMLZDGLFBCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.